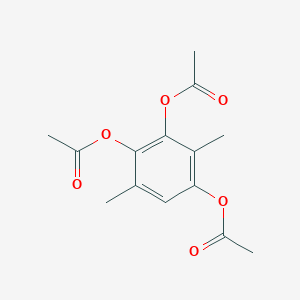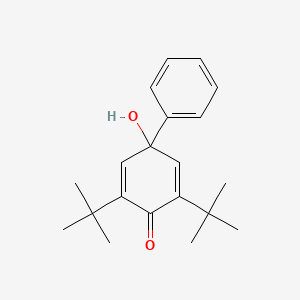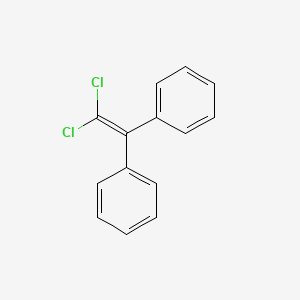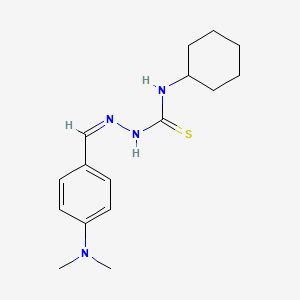
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is a complex organic compound known for its unique chemical structure and properties This compound is part of the thiosemicarbazide family, which is characterized by the presence of a thiosemicarbazide group (-NH-CS-NH2) attached to a benzylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-cyclohexyl-3-thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted benzylidene derivatives
科学的研究の応用
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-Cyclohexylbenzene-1,3-diol: Similar in structure but lacks the thiosemicarbazide group.
1-Cyclohexyl-4-methylbenzene: Contains a cyclohexyl group but differs in the functional groups attached to the benzene ring.
4-(4-(dimethylamino)cyclohexyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Shares the dimethylamino group but has a different core structure.
Uniqueness
4-Cyclohexyl-1-(4-dimethylaminobenzylidene)-3-thiosemicarbazide is unique due to the presence of both the thiosemicarbazide and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
20158-18-3 |
|---|---|
分子式 |
C16H24N4S |
分子量 |
304.5 g/mol |
IUPAC名 |
1-cyclohexyl-3-[(Z)-[4-(dimethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H24N4S/c1-20(2)15-10-8-13(9-11-15)12-17-19-16(21)18-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,18,19,21)/b17-12- |
InChIキー |
LGFYWRIZRSPAIJ-ATVHPVEESA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=N\NC(=S)NC2CCCCC2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)

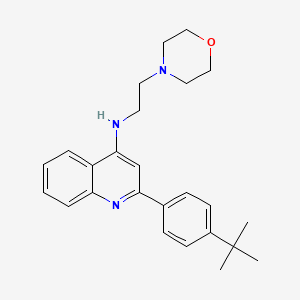

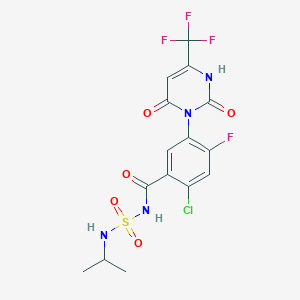

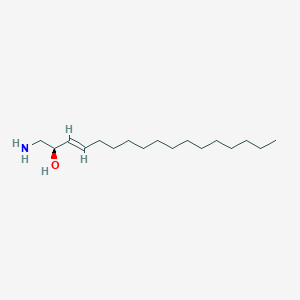
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
